Galline
Description
Overview of Gallane's Proposed Chemical Significance
The significance of gallane in chemical research is multifaceted. Although it has no direct economic uses, it is of considerable academic interest. wikipedia.org Gallane is a key parent molecule for the family of gallanes (gallium hydrides) and serves as a prototype for understanding the chemistry of Group 13 hydrides.
One of the most significant aspects of gallane chemistry is the formation of Lewis acid-base adducts. flinders.edu.auresearchgate.net Monomeric GaH3 is a Lewis acid and readily reacts with Lewis bases to form stable adducts. These adducts are more stable and easier to handle than free gallane, making them valuable reagents. For instance, amine adducts of gallane have been investigated as alternative precursors for the epitaxial growth of gallium arsenide (GaAs) and other semiconductor materials by metal-organic vapor phase epitaxy (MOVPE). researchgate.net The use of these precursors can help to reduce the unwanted incorporation of carbon into the semiconductor layers. researchgate.net
Gallane and its adducts also show promise as mild and selective reducing agents in organic synthesis. flinders.edu.auresearchgate.net The reactivity of gallane is often compared to that of diborane and alane, and it exhibits its own unique selectivity in various chemical transformations.
Current Gaps and Future Directions in Galline Chemical Research
Despite the progress made in understanding the chemistry of gallane, several research gaps remain. The transient and unstable nature of free gallane makes its direct study challenging. Most of the current understanding of its reactivity is derived from studies of its dimer, digallane (Ga2H6), or its Lewis base adducts. wikipedia.org
Future research is likely to focus on the following areas:
Development of new synthetic routes to gallane and its adducts: More efficient and scalable methods for the synthesis of gallane and its derivatives are needed to facilitate their wider use in research and potential applications.
Exploration of the reactivity of gallane: A deeper understanding of the reaction mechanisms of gallane with a wider range of substrates could lead to the discovery of new synthetic methodologies.
Computational and theoretical studies: Advanced theoretical calculations can provide further insights into the bonding, structure, and reactivity of gallane and its complexes, complementing experimental findings. researchgate.net
Applications in materials science: Further investigation into the use of gallane adducts as precursors for the synthesis of advanced electronic and optoelectronic materials is a promising area of research.
Detailed Research Findings
Synthesis and Structure
Monomeric gallane (GaH3) is a transient species that readily dimerizes to form digallane (Ga2H6) in the vapor phase. wikipedia.org The enthalpy change for the dissociation of digallane into two molecules of gallane has been experimentally estimated to be 59 ± 16 kJ mol−1. wikipedia.orgrsc.org
The synthesis of gallane is challenging due to its instability. A successful approach involves a two-stage process. First, dimeric monochlorogallane, (H2GaCl)2, is prepared by the hydrogenation of gallium trichloride (B1173362) (GaCl3) with trimethylsilane (Me3SiH). This is followed by the reduction of the monochlorogallane with lithium tetrahydrogallate (LiGaH4) at low temperatures to produce digallane in low yields. acs.org
Spectroscopic studies have shown that monomeric GaH3 has a trigonal planar structure. wikipedia.org The theoretical Ga-H bond lengths are calculated to be in the range of 155.7 pm to 158.7 pm. wikipedia.org
| Property | Value | Source |
|---|---|---|
| Chemical Formula | GaH3 | wikipedia.org |
| Molar Mass | 72.747 g·mol−1 | wikipedia.org |
| Appearance | Colorless gas | wikipedia.org |
| Molecular Shape | Trigonal planar | wikipedia.org |
| Calculated Ga-H Bond Length | 155.7 - 158.7 pm | wikipedia.org |
Reactivity and Lewis Adducts
Due to its instability, reactions involving gallane typically use its dimer, digallane, or pre-formed Lewis base adducts. wikipedia.org Gallane is a Lewis acid and reacts with a variety of Lewis bases, such as tertiary amines and phosphines, to form stable adducts. flinders.edu.auresearchgate.net The formation of these adducts often proceeds via the direct reaction of digallane or through ligand displacement from an existing adduct. wikipedia.org
For example, the reaction of digallane with trimethylamine forms the adduct Me3N·GaH3. wikipedia.org Unlike the corresponding alane adduct, which is dimeric in the solid state with bridging hydrogen atoms, the trimethylamine-gallane adduct is monomeric in both the gas and solid phases. wikipedia.org
The strength of the Lewis acid-base interaction in these adducts has been the subject of both experimental and theoretical studies. The adduct 1,1,3,3-tetramethylguanidine-gallane, for instance, exhibits an unusually strong coordinate bond between the imido group and the GaH3 moiety. researchgate.net
| Reactants | Product | Source |
|---|---|---|
| Ga2H6 + 2 NMe3 | 2 Me3N·GaH3 | wikipedia.org |
| LiGaH4 + Me3NHCl | LiCl + H2 + Me3N·GaH3 | wikipedia.org |
| Me2NH + Me3N·GaH3 | Me2NH·GaH3 + Me3N | wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
52012-17-6 |
|---|---|
Molecular Formula |
C5H5Ga |
Molecular Weight |
134.82 g/mol |
IUPAC Name |
galline |
InChI |
InChI=1S/C5H5.Ga/c1-3-5-4-2;/h1-5H; |
InChI Key |
JVFMQNJSQVWUKH-UHFFFAOYSA-N |
SMILES |
C1=CC=[Ga]C=C1 |
Canonical SMILES |
C1=CC=[Ga]C=C1 |
Synonyms |
galline |
Origin of Product |
United States |
Synthetic Methodologies for Galline and Analogous Organogallium Compounds
Precursor Synthesis and Characterization for Organogallium Compound Formation
The synthesis of organogallium compounds typically begins with readily available gallium sources, most commonly gallium trichloride (B1173362) (GaCl₃) wikipedia.orgwikipedia.org. Gallium trichloride is a colorless, deliquescent solid that exists as a dimer (Ga₂Cl₆) in the solid and gas phases at lower temperatures, transitioning to a monomeric trigonal planar structure (GaCl₃) at higher temperatures wikipedia.org. It is highly soluble in a range of solvents, including hydrocarbons wikipedia.org.
Other gallium precursors can include gallium metal or gallium alloys, such as magnesium-gallium alloys barc.gov.inbarc.gov.in. These alloys have been explored as versatile reagents for the direct synthesis of trialkylgallium compounds barc.gov.inbarc.gov.in.
The organic component is typically introduced through organometallic reagents such as Grignard reagents (RMgX), organolithium compounds (RLi), or other organometallic species like dialkylzinc (R₂Zn) or trialkylaluminium (R₃Al) compounds wikipedia.orgwikipedia.orgbris.ac.ukgoogle.com. The choice of organometallic reagent and reaction conditions dictates the specific organogallium product and the efficiency of the synthesis.
Characterization of precursors like gallium trichloride involves techniques such as melting point and boiling point determination, solubility tests, and spectroscopic methods to confirm purity and structure nih.govwikipedia.org. Organometallic precursors are often characterized by their reactivity and spectroscopic data (e.g., NMR spectroscopy) acs.org.
Reaction Mechanisms and Pathways for Organogallium Compound Synthesis
Several reaction mechanisms are involved in the synthesis of organogallium compounds. A prevalent route involves the alkylation of gallium trichloride with organometallic reagents. For instance, the reaction of gallium trichloride with Grignard reagents or organolithium compounds is a common method for preparing trialkylgallium compounds wikipedia.orgwikipedia.org.
A simplified representation using a Grignard reagent is:
GaCl₃ + 3 RMgX → R₃Ga + 3 MgXCl
This reaction proceeds through the stepwise replacement of chloride ligands by alkyl groups. However, the formation of adducts with ethereal solvents commonly used for Grignard reagents can occur, complicating the isolation of the pure trialkylgallium product wikipedia.orgwikipedia.org.
Transmetalation reactions offer an alternative pathway, particularly for the synthesis of triethylgallium. The reaction between gallium trichloride and triethylaluminium is a notable example wikipedia.org.
GaCl₃ + 3 AlEt₃ → GaEt₃ + 3 AlClEt₂
This method can circumvent the issues associated with ether adduct formation encountered with Grignard reagents wikipedia.org.
For the decomposition of organogallium compounds like TMG and TEG in applications like MOVPE, different mechanisms are observed depending on the conditions. TMG decomposition can occur via a radical mechanism, particularly at higher temperatures, involving the stepwise release of methyl radicals rsc.orgmocvd-precursor-encyclopedia.de.
Ga(CH₃)₃ → Ga(CH₃)₂· + CH₃· Ga(CH₃)₂· → Ga(CH₃)· + CH₃·
In contrast, TEG decomposition often proceeds via β-hydride elimination, a pathway favored due to the presence of β-hydrogens on the ethyl groups acs.orgmocvd-precursor-encyclopedia.de.
Ga(C₂H₅)₃ → GaH(C₂H₅)₂ + C₂H₄ GaH(C₂H₅)₂ → GaH₂(C₂H₅) + C₂H₄
This difference in decomposition mechanism is significant in MOVPE, as β-hydride elimination in TEG can lead to lower carbon contamination in deposited films compared to the radical decomposition of TMG mocvd-precursor-encyclopedia.de.
Catalytic Approaches in Organogallium Synthesis
While the primary large-scale synthesis of simple trialkylgallium compounds often relies on stoichiometric reactions involving gallium halides and organometallic reagents, research explores catalytic approaches in organogallium chemistry, although not always directly for the formation of simple R₃Ga species from basic precursors. Gallium compounds themselves can act as Lewis acid catalysts in various organic transformations, such as carbometalation reactions thieme-connect.dethieme-connect.comnih.gov.
Studies have investigated the catalytic activity of organogallium compounds, including cationic gallium complexes supported by N-heterocyclic carbene ligands, which can behave as π-acids and promote C-C and C-H bond formation thieme-connect.comresearchgate.net. While these examples demonstrate the catalytic utility of organogallium species, their role as catalysts for the formation of simple trialkylgallium compounds from elemental gallium or gallium halides and simple organic precursors in a catalytic cycle is less commonly reported in the provided search results focusing on bulk synthesis.
However, the use of magnesium-gallium alloys can be considered a type of facilitated reaction system that bypasses the handling of highly reactive elemental gallium, acting in a sense as a pre-activated gallium source for reaction with alkyl halides barc.gov.inbarc.gov.in. This could be seen as an indirect catalytic or enabling approach by providing a more reactive form of gallium.
Further research into truly catalytic cycles for the formation of trialkylgallium compounds from less reactive or more abundant feedstocks remains an area of interest for improving synthetic efficiency and sustainability.
Development of Novel Synthetic Strategies for Organogallium Derivatives
Novel synthetic strategies for organogallium compounds and their derivatives are continuously being developed to address challenges such as product purity, yield, and the synthesis of compounds with specific functionalities or structures.
One approach involves the use of special stoichiometric magnesium-gallium alloys, which serve as versatile reagents for the direct synthesis of triorganogallium compounds from alkyl halides barc.gov.inbarc.gov.in. This method simplifies the synthetic procedure compared to using elemental gallium or gallium halides in some cases.
Another strategy focuses on the synthesis of donor-stabilized organogallium complexes. These complexes, where a Lewis base is coordinated to the gallium center, can offer improved stability and handling properties wikipedia.orgresearchgate.net. For instance, the synthesis of trimethylgallium (B75665) adducts with phosphines or amines can provide air-stable forms that can be later heated to liberate the neat trialkylgallium wikipedia.org.
Research also explores the synthesis of organogallium compounds with unusual gallium oxidation states or multiple Ga-Ga bonds, often stabilized by bulky ligands thieme-connect.deacs.org. These studies push the boundaries of organogallium chemistry and can lead to compounds with novel properties and reactivity.
The development of new ligands and reaction conditions to control the selectivity and efficiency of gallium-carbon bond formation is an ongoing area of research researchgate.netnih.gov. This includes carbogallation and heterogallation reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds alongside the carbon-gallium bond nih.gov.
Green Chemistry Principles in Organogallium Synthesis
The application of green chemistry principles to the synthesis of organogallium compounds is becoming increasingly important to reduce the environmental impact of their production. Traditional methods often involve the use of hazardous and flammable organometallic reagents and solvents.
Potential areas for applying green chemistry principles include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, minimizing waste.
Solvent Selection: Exploring the use of greener solvents or solvent-free reaction conditions where possible.
Energy Efficiency: Developing synthetic methods that require lower temperatures or less energy input.
Use of Renewable Feedstocks: While gallium is not a renewable resource, efforts can be made to utilize gallium from recycled sources.
Catalysis: Developing truly catalytic processes for organogallium synthesis could reduce the amount of stoichiometric reagents needed and potentially enable the use of less hazardous starting materials. As mentioned earlier, while gallium compounds are used as catalysts in other reactions, the catalytic formation of simple trialkylgallium compounds from basic precursors is an area for development.
Alternative Synthetic Routes: Investigating alternative synthetic pathways that avoid the generation of hazardous byproducts. The use of magnesium-gallium alloys, for example, might offer a simpler and potentially less wasteful route compared to multi-step processes involving highly reactive organometallic reagents barc.gov.inbarc.gov.in.
Currently, the large-scale production of key organogallium compounds like TMG and TEG still relies on methods involving reactive and sometimes hazardous materials. Future research in organogallium synthesis is expected to increasingly focus on developing more sustainable and environmentally friendly methodologies, potentially exploring new reaction systems and catalysts that align with green chemistry principles.
Structural Elucidation and Advanced Characterization of Galline
Advanced Spectroscopic Analysis of Galline (e.g., NMR, IR, Raman Spectroscopy)
No experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectroscopy data for Gallin could be located.
Mass Spectrometric Investigations of this compound and Its Fragments
While a molecular weight is available, detailed mass spectrometric fragmentation patterns and analyses are not published.
X-ray Crystallography Studies of this compound and Its Complexes
There are no published X-ray crystallography studies, and therefore no data on its crystal structure or the structure of its complexes.
Computational Chemistry and Molecular Modeling for this compound Structure Prediction
Beyond basic computed properties, in-depth computational studies or molecular modeling research specific to Gallin is not available.
Isomeric Forms and Stereochemical Considerations of this compound
There is no available research discussing the isomers or specific stereochemistry of the Gallin molecule.
Generating content for the requested article without this fundamental, experimentally verified data would require fabrication and would not meet the required standards of scientific accuracy. Therefore, in adherence with the core instructions to provide only factual and verifiable information, the article cannot be created.
Reactivity and Chemical Transformations of Galline
Oxidation-Reduction Chemistry of Guanine
Guanine is the most easily oxidized of the four DNA nucleobases, a property attributed to its low one-electron reduction potential (approximately 1.29 V vs. NHE). wikipedia.orgacs.org This susceptibility to oxidation is of significant biological importance, as oxidative damage to guanine in DNA can lead to mutations and is implicated in various diseases and aging. wikipedia.orgacs.org
The oxidation of guanine can proceed through one-electron or two-electron transfer processes, depending on the oxidant and reaction conditions. nih.gov
One-Electron Oxidation: This process typically generates a guanine radical cation (G•+), which is a key intermediate in many oxidative pathways. In neutral aqueous solutions, the guanine radical cation rapidly deprotonates to form a neutral guanine radical, G(-H)•. acs.org This neutral radical is a relatively long-lived species and can undergo various reactions, including hydration and reactions with other molecules. acs.org
Two-Electron Oxidation: The initial two-electron oxidation of guanine, often observed in electrochemical studies, leads to the formation of 8-oxoguanine (8-oxoG). acs.orgnih.gov 8-oxoguanine is a major and well-studied product of guanine oxidation and is a common biomarker for oxidative stress. nih.gov 8-oxoguanine is itself susceptible to further oxidation at a lower potential than guanine, leading to more complex degradation products. acs.orgnih.gov
The electrochemical oxidation of guanine is an irreversible and pH-dependent process. nih.govscispace.com It typically occurs in consecutive steps, and the mechanism can be influenced by the electrode material and the presence of adsorbed species on the electrode surface. acs.orgnih.govnih.gov
| Oxidation Product | Formation Pathway | Significance |
| 8-oxoguanine (8-oxoG) | Two-electron oxidation of guanine. acs.orgnih.gov | A primary and mutagenic product of guanine oxidation, often used as a biomarker for oxidative stress. nih.gov |
| Guanine radical cation (G•+) | One-electron oxidation of guanine. | A key reactive intermediate that can lead to various downstream products. |
| Neutral guanine radical (G(-H)•) | Deprotonation of the guanine radical cation. acs.org | A longer-lived radical species that can participate in further reactions. acs.org |
Substitution and Addition Reactions involving Guanine
Guanine's structure, featuring multiple nucleophilic and electrophilic sites, allows for a variety of substitution and addition reactions. These reactions can modify the structure and properties of guanine, which is particularly relevant in the context of DNA damage and repair, as well as in the synthesis of guanine analogs.
Substitution Reactions: The amino group of guanine can be replaced in substitution reactions. For instance, deamination of guanine leads to the formation of xanthine. wikipedia.orgallen.in This reaction can occur hydrolytically or be enzymatically catalyzed.
Addition Reactions: Guanine's double bonds are susceptible to addition reactions, particularly with radical species. Hydroxyl radicals (•OH), for example, can add to the C4, C5, and C8 positions of the purine ring. The addition of radicals can lead to a cascade of reactions, ultimately resulting in various oxidation products. nih.gov The purine cation of guanine can also undergo addition reactions with nucleophiles such as water and ammonia. nih.gov
Coordination Chemistry and Ligand Exchange Reactions of Guanine
Guanine and its derivatives are effective chelating agents, capable of coordinating with a variety of metal ions. researchgate.net This coordination ability is due to the presence of multiple donor atoms, including the nitrogen atoms of the purine ring (N1, N3, N7, N9) and the exocyclic oxygen (O6) and nitrogen (N2) atoms. Guanine can act as a monodentate, bidentate, or even tridentate ligand depending on the metal ion and reaction conditions. researchgate.net
The N7 position of the imidazole ring is a primary coordination site for many metal ions, including transition metals. nih.gov The O6 carbonyl group is another important binding site, particularly for early transition metals. nih.gov The coordination of metal ions to guanine can significantly alter its electronic structure and reactivity. For example, metallation at the N7 position can cause a redistribution of hydrogen bonding strength when guanine is paired with cytosine. nih.gov
Several studies have reported the synthesis and characterization of metal complexes with guanine. For example, copper(II) complexes with neutral guanine have been synthesized, where the guanine ligand bridges copper centers through the N3 and N7 atoms. rsc.org Silver ions (Ag+) have also been shown to interact with guanosine monophosphate, promoting nucleotide stacking and aggregation. nih.gov
The interaction of metal complexes with guanine is a critical area of research in the development of metal-based anticancer drugs, as these drugs often target DNA.
Photochemical and Electrochemical Properties and Reactions of Guanine
Electrochemical Properties: As mentioned in the oxidation-reduction section, guanine has the lowest oxidation potential among the DNA bases, making it the most susceptible to electrochemical oxidation. wikipedia.orgacs.org The electrochemical oxidation of guanine is a complex process that has been studied using various techniques, including cyclic and differential pulse voltammetry. nih.govscispace.com The process is irreversible and pH-dependent, and the mechanism involves multiple electron and proton transfer steps. nih.govscispace.com The oxidation of guanine at electrode surfaces can be influenced by adsorption phenomena. acs.orgnih.gov
Photochemical Reactions: Guanine derivatives can undergo photochemical reactions upon exposure to ultraviolet (UV) light. nih.gov The absorption of UV radiation can lead to the formation of excited states, which can then undergo various deactivation pathways, including photodegradation. The photodestruction of guanine derivatives in aqueous solution involves the formation of radical ions, with the electron adduct of the bases being a key participating species. nih.gov The quantum yield of photodestruction is influenced by factors such as pH and the concentration of the guanine derivative. nih.gov
| Property/Reaction | Description |
| Electrochemical Oxidation Potential | Lowest among DNA bases (approx. 1.29 V vs. NHE). wikipedia.orgacs.org |
| Electrochemical Oxidation Mechanism | Irreversible, pH-dependent, multi-step process often initiated by a two-electron transfer to form 8-oxoguanine. acs.orgnih.govnih.govscispace.com |
| Photochemical Reactivity | Undergoes photodegradation upon UV irradiation, involving excited states and radical ion intermediates. nih.gov |
Guanine as a Reagent in Organic and Inorganic Synthesis
Guanine and its derivatives serve as important starting materials and reagents in both organic and inorganic synthesis.
In organic synthesis , isotopically labeled guanine is synthesized and used to generate internal standards for the quantification of DNA adducts, which are crucial in toxicology and cancer research. nih.gov For example, [4,5,6,8-¹³C₄]guanine has been synthesized and used to create labeled analogs of guanine adducts formed from exposure to mutagens like vinyl chloride and ethylene oxide. nih.gov Guanine is also a key precursor in the synthesis of various antiviral drugs, such as acyclovir and famciclovir. google.com
In inorganic synthesis , guanine's ability to act as a versatile ligand is utilized in the preparation of coordination compounds. researchgate.net The synthesis of novel metal-guanine complexes is an active area of research, with potential applications in catalysis, materials science, and medicine. rsc.org The self-assembly properties of guanine and its derivatives can also be exploited to create supramolecular structures.
Theoretical Studies and Mechanistic Insights into Galline Chemistry
Quantum Chemical Calculations of Galline's Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of a molecule's electronic properties, which in turn govern its stability and reactivity. researchgate.net These methods, rooted in solving the Schrödinger equation, can determine electron distribution, molecular orbital energies, and the nature of chemical bonds.
For this compound, such calculations would typically involve Density Functional Theory (DFT) or other ab initio methods to model its ground and excited electronic states. Key parameters that would be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and its tendency to undergo electronic transitions.
Detailed analysis of this compound's electrostatic potential surface would reveal regions susceptible to nucleophilic or electrophilic attack, providing a predictive map of its chemical reactivity. However, a review of current scientific literature reveals a lack of specific published studies detailing quantum chemical calculations on the electronic structure and reactivity of this compound.
Table 5.1.1: Calculated Electronic Properties of this compound (Note: The following data is illustrative of typical outputs from quantum chemical calculations. Specific values for this compound are not currently available in published literature.)
| Property | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Data not available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Data not available |
| Dipole Moment | Measure of the net molecular polarity. | Data not available |
| Electron Affinity | Energy released when an electron is added. | Data not available |
| Ionization Potential | Energy required to remove an electron. | Data not available |
Reaction Dynamics and Transition State Analysis for this compound Transformations
Reaction dynamics studies focus on the atomic-level details of how a chemical transformation occurs over time. A crucial aspect of this is the characterization of the transition state—the highest energy point along the reaction coordinate that separates reactants from products. wikipedia.org Transition state analysis involves calculating the geometry and energy of this transient species, which is fundamental to understanding a reaction's activation energy and, consequently, its rate.
For potential transformations involving this compound, such as oxidation, esterification, or degradation, computational methods could be used to map the potential energy surface. By identifying the minimum energy path from reactants to products, the structure of the relevant transition state(s) can be determined. ucsb.edu This analysis provides critical mechanistic insights, including which bonds are breaking and forming, and the synchronicity of these events. Despite the importance of such studies, specific research detailing the reaction dynamics or transition state analyses for transformations of this compound is not presently found in the scientific literature.
Table 5.2.1: Transition State Properties for a Hypothetical this compound Reaction (Note: This table illustrates the type of data obtained from transition state analysis. Specific values for any this compound transformation are not available in published literature.)
| Parameter | Description | Illustrative Value |
|---|---|---|
| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | Data not available |
| Transition State Geometry | Key bond lengths and angles of the transition state structure. | Data not available |
| Imaginary Frequency | The single negative vibrational frequency confirming a true saddle point. | Data not available |
Structure-Reactivity Relationships in this compound Chemistry
Structure-reactivity relationships (SRRs) aim to correlate the chemical structure of a molecule with its reactivity. libretexts.orgnih.gov By systematically modifying a molecule's structure—for instance, by changing substituent groups—and observing the effect on reaction rates or equilibrium constants, a quantitative understanding of electronic and steric effects can be developed.
In the context of this compound, SRR studies would involve synthesizing or computationally modeling derivatives with different functional groups on its xanthene or benzoic acid moieties. For example, substituting the hydroxyl groups with methoxy (B1213986) groups or adding electron-withdrawing/donating groups to the aromatic rings would alter the electronic properties. The impact of these changes on a specific reaction would then be quantified. This approach is powerful for tuning a molecule's properties for a specific application. At present, dedicated studies on the structure-reactivity relationships of this compound derivatives are not available in peer-reviewed literature.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions.
For this compound, MD simulations could be employed to understand its behavior in different solvent environments or its interaction with other molecules, such as biological macromolecules. For instance, simulating this compound in an aqueous solution would reveal its solvation structure and dynamic behavior. If this compound were being investigated for a biological application, MD simulations could model its binding to a target protein, providing insights into the binding mode, key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the stability of the resulting complex. nih.gov Currently, there are no specific published molecular dynamics simulation studies focused on this compound.
Table 5.4.1: Parameters from a Hypothetical Molecular Dynamics Simulation of this compound (Note: The following table represents typical outputs from MD simulations. Specific findings for this compound are not available in published literature.)
| Simulation Parameter | Description | Illustrative Finding |
|---|---|---|
| Solvent System | The medium in which the molecule is simulated (e.g., water, ethanol). | Data not available |
| Simulation Time | The duration of the simulation (e.g., nanoseconds, microseconds). | Data not available |
| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of atoms, indicating conformational stability. | Data not available |
| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Data not available |
| Binding Free Energy | The energy associated with the binding of this compound to a target molecule. | Data not available |
Applications and Functional Exploration of Galline Based Materials
Potential in Material Science and Nanotechnology
There are no available studies on the use of Galline in material science or nanotechnology. Research in this area typically involves the synthesis and characterization of polymers, composites, or nanomaterials. No such materials based on the this compound molecule have been reported in the scientific literature.
Catalytic Applications of this compound and Its Derivatives
An exploration of chemical and patent databases reveals no information on the use of this compound or its derivatives as catalysts. The molecular structure of this compound does not inherently suggest obvious catalytic properties, and no research has been undertaken to explore this potential.
This compound in Advanced Chemical Sensing Platforms
There is no evidence to suggest that this compound has been investigated for its properties as a chemical sensor. The development of chemical sensors often relies on molecules with specific binding sites or responsive chromophores, but this compound has not been identified or tested for such capabilities.
Exploration of this compound in Optoelectronic Applications
The optoelectronic properties of this compound remain uninvestigated. There are no published studies on its light-absorbing or emitting characteristics, its charge transport capabilities, or its potential for use in devices such as LEDs, solar cells, or photodetectors.
Analytical Methodologies for Galline Quantification and Detection
Chromatographic Techniques for Galline Separation and Analysis
Chromatographic techniques are fundamental for separating and analyzing components within a mixture. Given the likely volatility and thermal sensitivity of organogallium compounds like this compound, gas chromatography (GC) or high-performance liquid chromatography (HPLC) could be considered for its separation and analysis. GC is often suitable for volatile or semi-volatile compounds, while HPLC is versatile for a wider range of substances. Detection in chromatography can be achieved through various methods, including mass spectrometry (MS) or flame ionization detection (FID) in GC, and UV-Vis or diode array detection (DAD) in HPLC, depending on the compound's properties. While the provided search results mention HPLC for the analysis of other compounds like Sertaconazole and Carvacrol researchgate.netannals-parasitology.eu, and chromatography for biological substances nih.govgoogle.comnih.gov, specific applications of these techniques for this compound (C₅H₅Ga) were not detailed.
High-Resolution Spectroscopic Detection and Quantification Methods
Spectroscopic methods provide valuable information about the structure and quantity of a chemical compound. High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for the identification and characterization of organometallic compounds. NMR can provide detailed structural information, while IR spectroscopy can identify functional groups. Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, aiding in positive identification and potentially quantification using techniques like isotopic dilution MS. Atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES) or mass spectrometry (ICP-MS) could be used for quantifying the gallium content, indirectly determining the amount of this compound. The search results mention various spectroscopic techniques like UV-VIS spectroscopy nih.gov, CD spectra nih.gov, XRF researchgate.net, and SERS/SESORS researchgate.net in different contexts, but specific high-resolution spectroscopic data or methods for the direct detection and quantification of this compound (C₅H₅Ga) were not found.
Electrochemical Methods for this compound Determination
Electrochemical methods, such as voltammetry and amperometry, can be used for the quantitative determination of electroactive species. The applicability of electrochemical methods to this compound would depend on its redox properties. If this compound undergoes oxidation or reduction at an electrode surface within a suitable potential window, these techniques could be employed for its detection and quantification. Modified electrodes can sometimes enhance the sensitivity and selectivity of electrochemical measurements. While the search results highlight electrochemical methods for compounds like Gallic Acid and Purpurothis compound researchgate.netbas.bgnih.govnih.gov, specific electrochemical methods developed or applied for the determination of this compound (C₅H₅Ga) were not described.
Development of In Situ Monitoring Techniques for this compound Reactions
In situ monitoring techniques allow for the real-time analysis of chemical reactions without the need for sampling and off-line analysis. For reactive compounds like many organometallics, in situ monitoring is particularly valuable for understanding reaction kinetics, mechanisms, and intermediates. Techniques such as in situ IR or Raman spectroscopy, in situ NMR spectroscopy, or even in situ electrochemical measurements could potentially be adapted to monitor reactions involving this compound. These methods would require specialized reaction cells and instrumentation capable of operating under the specific conditions necessary for this compound chemistry. The provided search results discuss in situ monitoring in environmental and geotechnical contexts gjgeoenvironmental.comin-situ.comin-situ.comnih.gov, but no information on the development or application of in situ monitoring techniques specifically for this compound (C₅H₅Ga) reactions was found.
Due to the limited specific information available in the provided search results regarding the analytical methodologies for this compound (C₅H₅Ga), detailed research findings and data tables for its quantification and detection using the outlined techniques could not be generated. Further research into the specific analytical chemistry of this organogallium compound would be necessary to provide detailed data and methodologies.
Environmental and Toxicological Chemistry of Galline Excluding Safety/adverse Effects
Environmental Fate and Degradation Pathways of Galline
Based on the provided search results, there is no specific information available regarding the environmental fate or degradation pathways of the chemical compound this compound (C₅H₅Ga, PubChem CID 11970512). Environmental fate typically describes how a chemical substance is distributed and transformed in the environment, including processes like hydrolysis, photolysis, biodegradation, adsorption, and volatilization. Degradation pathways detail the chemical reactions by which a compound is broken down. Without specific studies or data on this compound (C₅H₅Ga), its environmental fate and degradation pathways remain uncharacterized in this context.
Methodologies for Detection and Remediation of this compound in Environmental Matrices
Specific methodologies for the detection or remediation of the chemical compound this compound (C₅H₅Ga, PubChem CID 11970512) in environmental matrices were not identified in the provided search results. Detection methods are analytical techniques used to identify and quantify a substance in environmental samples (e.g., water, soil, air). Remediation strategies are techniques employed to remove, contain, or neutralize contaminants in the environment. While general concepts of environmental remediation and detection methods for other substances in environmental samples are mentioned in some results iaea.orgmdpi.comspringer.com, these are not specific to the chemical compound this compound (C₅H₅Ga).
Conclusion and Future Perspectives in Galline Chemical Research
Summary of Key Chemical Discoveries related to Galline
The primary chemical discovery related to "this compound" as a distinct chemical compound is its identification and listing in chemical databases with the molecular formula C5H5Ga nih.gov. This indicates the existence of an organogallium compound comprising a five-membered ring structure bonded to a gallium atom nih.gov. While the PubChem entry confirms its chemical identity and provides a basic structure, detailed information regarding its synthesis, specific physical and chemical properties, and reactivity is not widely available in the general scientific literature based on the conducted search. The recognition of this specific molecular entity (C5H5Ga) represents a foundational discovery, establishing its place within the realm of organometallic chemistry, specifically the chemistry of organogallium compounds.
Emerging Research Avenues and Challenges for this compound Chemistry
Given the limited public information on this compound (C5H5Ga), emerging research avenues would primarily focus on fundamental chemical investigations. Key areas for future research include:
Synthesis and Reaction Pathways: Developing efficient and controlled synthetic routes to this compound (C5H5Ga) is a critical challenge. Research could explore various synthetic strategies, potentially involving the reaction of gallium precursors with suitable organic ligands or ring systems. Understanding the reaction mechanisms involved would be crucial.
Structural Elucidation and Characterization: Detailed spectroscopic studies (e.g., NMR, mass spectrometry, X-ray crystallography if a crystalline form can be obtained) are needed to confirm its precise molecular structure and geometry in different phases.
Chemical and Physical Properties: Comprehensive investigation of its physical properties (e.g., melting point, boiling point, stability under various conditions) and chemical properties (e.g., reactivity towards air, moisture, acids, bases, and other reagents) is essential to understand its behavior.
Exploration of Reactivity: Studying the chemical reactions that this compound (C5H5Ga) undergoes could reveal potential applications or lead to the synthesis of novel derivatives. This might involve reactions at the gallium center or at the organic ligand.
Challenges in these areas are likely to include the potential sensitivity of organogallium compounds to air and moisture, difficulties in synthesis and isolation, and the need for specialized techniques for characterization.
Interdisciplinary Collaborations for Advancing this compound Research
Advancing the research on this compound (C5H5Ga) will likely benefit from interdisciplinary collaborations, particularly once its fundamental chemical properties are better understood. Potential areas for collaboration include:
Materials Science: If this compound (C5H5Ga) or its derivatives exhibit interesting electronic, optical, or structural properties, collaborations with materials scientists could explore its potential use in novel materials, such as semiconductors or components in electronic devices, leveraging the unique properties of gallium in compound structures wikipedia.org.
Catalysis: Organogallium compounds can sometimes be employed as catalysts or pre-catalysts in organic transformations. Collaboration with researchers in catalysis could investigate the potential of this compound (C5H5Ga) to facilitate specific chemical reactions.
Theoretical Chemistry: Collaborations with theoretical chemists can provide valuable insights into the electronic structure, bonding, and predicted reactivity of this compound (C5H5Ga) through computational modeling, guiding experimental research.
These collaborations would be essential for translating fundamental chemical knowledge of this compound (C5H5Ga) into potential applications and a broader understanding of its place in chemistry.
Q & A
Table 1: Frameworks for Structuring Research Questions on this compound
Q. Table 2: Common Pitfalls in this compound Research and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
